Foslevodopa Foslevodopa Foslevodopa is an L-tyrosine derivative that is L-dopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of levodopa which is used for the treatment of Parkinson's disease. It has a role as an antiparkinson drug and a prodrug. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and an O-phosphoamino acid. It is functionally related to a L-dopa.
Foslevodopa is under investigation in clinical trial NCT04750226 (Study to Assess Adverse Events and Change in Disease Activity of 24-hour Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Advanced Parkinson's Disease).
Brand Name: Vulcanchem
CAS No.: 101141-95-1
VCID: VC20741399
InChI: InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O
Molecular Formula: C9H12NO7P
Molecular Weight: 277.17 g/mol

Foslevodopa

CAS No.: 101141-95-1

Cat. No.: VC20741399

Molecular Formula: C9H12NO7P

Molecular Weight: 277.17 g/mol

* For research use only. Not for human or veterinary use.

Foslevodopa - 101141-95-1

Description Foslevodopa is an L-tyrosine derivative that is L-dopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of levodopa which is used for the treatment of Parkinson's disease. It has a role as an antiparkinson drug and a prodrug. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and an O-phosphoamino acid. It is functionally related to a L-dopa.
Foslevodopa is under investigation in clinical trial NCT04750226 (Study to Assess Adverse Events and Change in Disease Activity of 24-hour Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Advanced Parkinson's Disease).
CAS No. 101141-95-1
Molecular Formula C9H12NO7P
Molecular Weight 277.17 g/mol
IUPAC Name (2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1
Standard InChI Key YNDMEEULGSTYJT-LURJTMIESA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

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